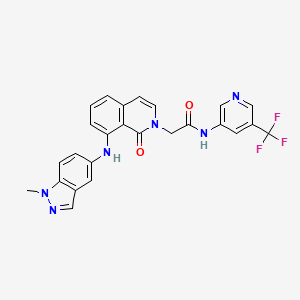
DDR1/2 inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DDR1/2 inhibitor-2 is a small molecule inhibitor targeting discoidin domain receptor 1 (DDR1) and discoidin domain receptor 2 (DDR2). These receptors are collagen-activated receptor tyrosine kinases involved in various cellular processes such as cell proliferation, adhesion, migration, and matrix remodeling. This compound has shown potential in treating diseases like cancer, fibrosis, and other pathological conditions where DDR1 and DDR2 are dysregulated .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DDR1/2 inhibitor-2 typically involves a multi-step process. One common approach includes the formation of an indazole derivative, which is a key structural component of the inhibitor. The synthetic route may involve:
Formation of the indazole core: This step often involves cyclization reactions under acidic or basic conditions.
Functionalization of the indazole core: Introduction of various substituents to enhance the inhibitor’s potency and selectivity. This can involve reactions such as halogenation, alkylation, and acylation.
Final coupling reactions: Combining the functionalized indazole core with other molecular fragments to form the final inhibitor.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification processes: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: DDR1/2 inhibitor-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
DDR1/2 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of DDR1 and DDR2 inhibitors.
Biology: Investigated for its role in cellular processes such as proliferation, adhesion, and migration.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and other conditions involving DDR dysregulation.
Industry: Utilized in the development of new drugs targeting DDR1 and DDR2
作用机制
DDR1/2 inhibitor-2 exerts its effects by binding to the ATP-binding site of DDR1 and DDR2, thereby inhibiting their kinase activity. This prevents the receptors from phosphorylating downstream signaling molecules, ultimately disrupting cellular processes such as proliferation, adhesion, and migration. The inhibitor’s selectivity for DDR1 and DDR2 is achieved through specific interactions with the receptors’ active sites .
相似化合物的比较
DDR1 Inhibitor 7rh: Another potent DDR1 inhibitor with a similar mechanism of action.
XBLJ-13: A novel DDR1/2 inhibitor with high selectivity and potency.
Compound 28: A selective dual DDR1/2 inhibitor with significant inhibitory effects.
Uniqueness of DDR1/2 Inhibitor-2: this compound stands out due to its high selectivity for both DDR1 and DDR2, making it a valuable tool for studying the roles of these receptors in various diseases. Its unique structural features and potent inhibitory activity make it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C25H19F3N6O2 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-[8-[(1-methylindazol-5-yl)amino]-1-oxoisoquinolin-2-yl]-N-[5-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C25H19F3N6O2/c1-33-21-6-5-18(9-16(21)11-30-33)31-20-4-2-3-15-7-8-34(24(36)23(15)20)14-22(35)32-19-10-17(12-29-13-19)25(26,27)28/h2-13,31H,14H2,1H3,(H,32,35) |
InChI 键 |
JUQLDWCLIQVXCI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)NC3=CC=CC4=C3C(=O)N(C=C4)CC(=O)NC5=CN=CC(=C5)C(F)(F)F)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


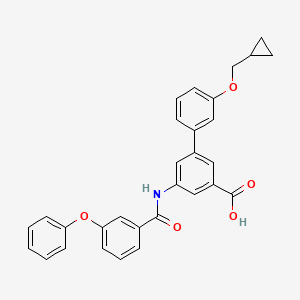
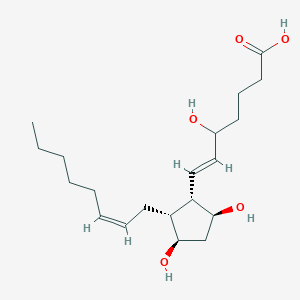
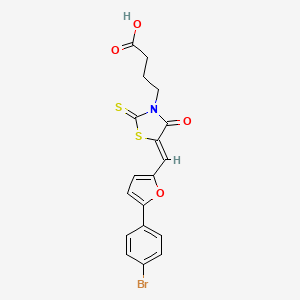
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
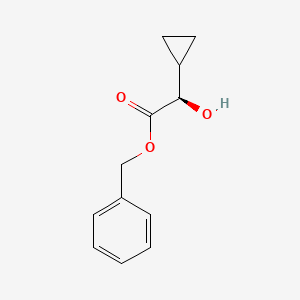
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

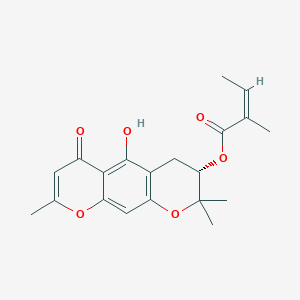
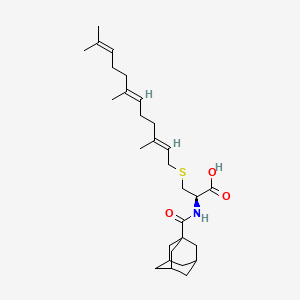
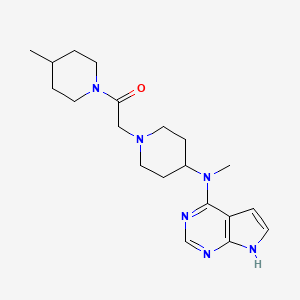
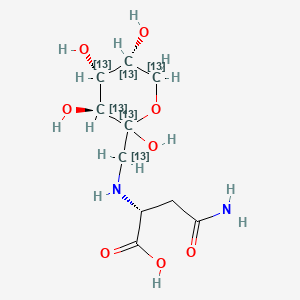
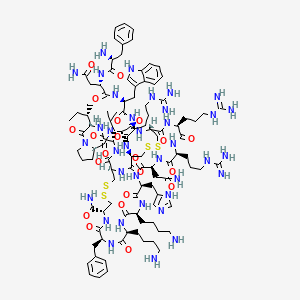
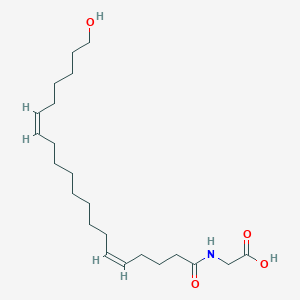
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
